Benzyl 4-(2-hydroxypropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-hydroxypropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxypropylamine. One common method includes the following steps:
Formation of the Piperidine Intermediate: Piperidine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form benzyl piperidine-1-carboxylate.
Introduction of the Hydroxypropyl Group: The intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to introduce the hydroxypropyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(2-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group and the piperidine ring play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the hydroxypropyl group.
N-Benzylpiperidine-4-carboxaldehyde: Contains an aldehyde group instead of the hydroxypropyl group.
1-Benzyl-4-piperidone: Contains a ketone group instead of the hydroxypropyl group.
Uniqueness
This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl 4-(2-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-13(18)11-14-7-9-17(10-8-14)16(19)20-12-15-5-3-2-4-6-15/h2-6,13-14,18H,7-12H2,1H3 |
InChI Key |
OOZHBCRILKFRST-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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